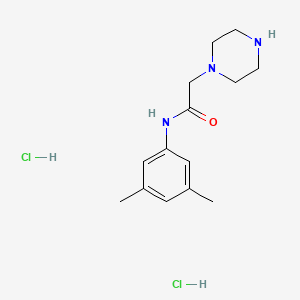

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDQHOAPXYKTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical and Physical Overview

| Property | Data |

|---|---|

| CAS Number | 1257856-44-2 |

| Molecular Formula | C14H23Cl2N3O |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride |

| Physical State | White crystalline solid |

This compound is typically handled as a dihydrochloride salt to enhance its stability and solubility profiles for research applications.

General Synthetic Strategy

The synthesis of this compound generally follows the acylation of piperazine with a suitably substituted haloacetyl derivative of 3,5-dimethylaniline (xylidine). Although detailed literature on the 3,5-dimethyl isomer is limited, closely related synthetic processes for the 2,6-dimethyl isomer provide a robust framework adaptable to the 3,5-substituted compound due to structural similarity.

Detailed Preparation Methodology

The preparation method can be divided into key steps:

Step a) Formation of N-haloacetyl intermediate

- A haloacetyl derivative of 3,5-dimethylaniline (such as N-chloroacetyl-3,5-dimethylaniline) is prepared or procured as a starting material.

- Piperazine is reacted with this N-haloacetyl-3,5-dimethylaniline in an aqueous acidic medium, typically containing hydrochloric acid.

- The molar ratio of piperazine to N-haloacetyl derivative is critical; a ratio around 3:1 is preferred to minimize side-product formation and optimize yield.

- The reaction is performed at elevated temperatures, generally between 60°C and 90°C, with 80°C being optimal to ensure complete reaction and manageable exothermicity.

Step b) Removal of Solid By-products

- The reaction mixture often forms a solid adduct as an impurity.

- This solid is removed by filtration at elevated temperatures (~60°C) to retain the desired product in solution.

- The acidic filtrate is neutralized to a pH above 8, typically around pH 10, using bases such as sodium hydroxide.

- This step is crucial to prepare the mixture for organic extraction.

- The neutralized aqueous phase is extracted with an organic solvent immiscible or slightly miscible with water.

- Preferred solvents include toluene, benzene, or ethers.

- Extraction is performed at elevated temperatures (60°C–80°C) to maximize transfer of the product into the organic phase.

- The product is crystallized from the organic solvent by controlled cooling and solvent volume reduction.

- Seeding may be used to initiate crystallization.

- Final cooling to 0–5°C promotes complete crystallization.

- The crystalline product is separated by filtration.

- Washing with cold organic solvent (e.g., toluene) removes residual impurities.

- Drying under vacuum at moderate temperatures (~40°C) yields the pure dihydrochloride salt.

Representative Experimental Data (Adapted from Related 2,6-Dimethyl Isomer Process)

| Parameter | Condition/Value | Outcome/Notes |

|---|---|---|

| Piperazine amount | 3 equivalents relative to haloacetyl derivative | Excess reduces side products |

| Reaction temperature | 80°C | Optimal for reaction completion |

| Reaction time | 2 hours | Ensures full conversion |

| Filtration temperature | 60°C | Removes solid adducts efficiently |

| Neutralization pH | ~10 | Prepares for extraction |

| Extraction solvent | Toluene | Efficient product extraction |

| Extraction temperature | 70°C | Enhances phase separation |

| Crystallization cooling | From 70°C to 0–5°C | Promotes high purity crystal formation |

| Yield | ~70% (active yield ~68%) | High purity (>97.5% by HPLC) |

| Melting point | 118°C | Confirms product identity |

This method yields a white crystalline product with high purity suitable for research purposes.

Analytical and Purity Considerations

- Purity is typically confirmed by HPLC, showing >97.5% purity.

- Base titration and elemental analysis further verify the composition.

- The melting point of 118°C aligns with literature values for the dihydrochloride salt.

Notes on Adaptation for N-(3,5-dimethylphenyl) Isomer

While the detailed patent literature predominantly addresses the 2,6-dimethylphenyl isomer, the synthetic approach is transferable to the 3,5-dimethylphenyl analogue with adjustments in the starting haloacetyl derivative. The reaction conditions, solvent systems, and purification steps remain largely consistent due to the similarity in steric and electronic properties of the methyl substituents on the aromatic ring.

Summary Table: Comparative Preparation Parameters for Dimethylphenyl Piperazinyl Acetamides

| Aspect | N-(2,6-dimethylphenyl) Isomer | N-(3,5-dimethylphenyl) Isomer (Expected) |

|---|---|---|

| Starting haloacetyl derivative | N-chloroacetyl-2,6-xylidine | N-chloroacetyl-3,5-xylidine |

| Piperazine molar ratio | ~3:1 | ~3:1 |

| Reaction temperature | 80°C | 80°C |

| Acid medium | HCl aqueous | HCl aqueous |

| Extraction solvent | Toluene | Toluene |

| Product isolation | Crystallization from organic solvent | Crystallization from organic solvent |

| Yield | ~70% | Expected ~70% |

| Purity | >97.5% | Expected >97.5% |

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of ranolazine, a drug approved by the FDA for the treatment of chronic angina. The synthesis process involves the reaction of piperazine derivatives with N-haloacetyl compounds, yielding high-purity intermediates suitable for large-scale production .

Recent studies have highlighted the potential antitubercular properties of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM . These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.

Case Study: Antimycobacterial Evaluation

In a study evaluating various piperazine derivatives, one compound demonstrated a reduction in mycobacterial load in animal models, indicating its potential as a therapeutic agent against tuberculosis .

Antineoplastic Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Research indicates that piperazine derivatives can interfere with tubulin dynamics, potentially leading to enhanced antitumor activity. Some derivatives exhibited significantly higher activity compared to standard treatments like albendazole and ivermectin .

Table 2: Antineoplastic Activity of Piperazine Derivatives

| Compound | Activity (Efficacy %) | Comparison Drug |

|---|---|---|

| Compound 7c | 78.3% | Ivermectin |

| Compound 6 | 33.8% | Albendazole |

Neuropharmacological Applications

Piperazine derivatives are also being explored for their neuropharmacological effects. Research has indicated that certain modifications can enhance their affinity for serotonin receptors, which may contribute to anxiolytic or antidepressant effects .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its 3,5-dimethylphenyl group and piperazine-acetamide core . Key comparisons with analogs include:

Key Observations :

- Substituent Position : The 3,5-dimethylphenyl group (meta-substitution) enhances steric and electronic effects compared to 2,6-dimethylphenyl analogs like dimethachlor, which exhibit herbicidal activity .

- Core Structure : Piperazine-acetamide derivatives (e.g., SY095863 ) share salt-enhanced solubility, whereas trichloroacetamide analogs (e.g., ) prioritize crystallographic stability.

Crystallographic and Stability Profiles

In crystallographic studies, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits a unique two-molecule asymmetric unit , contrasting with single-molecule units in 3-chloro or 3-methyl analogs . This implies that bulky substituents like 3,5-dimethylphenyl may influence packing efficiency and stability, a factor critical for formulation.

Functional and Commercial Differences

- Herbicidal vs. Pharmaceutical Potential: Compounds like dimethachlor and PET-inhibiting carboxamides are agrochemicals, whereas piperazine-acetamide derivatives (e.g., SY095863 ) are often explored for CNS or antimicrobial applications. The target compound’s discontinued status may reflect formulation challenges or niche applicability.

- Salt Forms : Dihydrochloride salts (e.g., SY095863 ) improve aqueous solubility compared to neutral analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which rely on halogenated groups for crystallinity.

Biological Activity

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound belonging to the class of piperazine derivatives, known for their diverse biological and pharmaceutical activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₃Cl₂N₃O

- CAS Number : 1257856-44-2

- Molecular Weight : Approximately 320.26 g/mol

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural features:

- Piperazine Ring : This moiety is common in many biologically active compounds and is known for its ability to interact with various receptors.

- Dimethylphenyl Group : The presence of this group enhances the compound's interaction with neurotransmitter systems, particularly serotonin receptors.

Target Interactions

Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT), which play a crucial role in mood regulation and have implications in neuropharmacology. Additionally, compounds with similar structures have been shown to interact with tyrosine-protein kinase syk, influencing cellular signaling pathways involved in immune responses.

Antidepressant Potential

Research indicates that this compound serves as a lead compound for developing new antidepressants. Its structural similarity to known antidepressants suggests it may exhibit significant activity against depression-related pathways.

Case Studies and Research Findings

Several studies highlight the biological activity of piperazine derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, and how can purity be validated?

- Methodological Answer : A plausible synthesis involves coupling 2-piperazin-1-ylacetic acid with 3,5-dimethylaniline using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF, followed by dihydrochloride salt formation via HCl gas treatment in ethanol. Purity can be validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by -NMR (DMSO-d6, δ 2.25 ppm for dimethyl groups) and mass spectrometry (ESI-MS for [M+H]). Recrystallization from ethanol/water mixtures enhances crystallinity for structural analysis .

Q. How can the crystal structure and hydrogen-bonding network of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals grown via slow evaporation from ethanol/water (as in analogous amide syntheses) should be analyzed using a diffractometer (e.g., Enraf–Nonius CAD-4). Refinement via SHELXL (SHELX suite) resolves asymmetric units and hydrogen-bonding patterns. For example, trans configurations of amide C=O and N–H bonds, and intermolecular N–H···Cl interactions with dihydrochloride moieties, can be mapped, as seen in related N-(3,5-dimethylphenyl) structures .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize in vitro assays aligned with structural analogs. For instance, photosynthetic electron transport (PET) inhibition in spinach chloroplasts (measuring oxygen evolution via Clark electrode) could be adapted from studies on N-(3,5-dimethylphenyl)carboxamides . Dose-response curves (IC50) and comparisons with known inhibitors (e.g., DCMU) establish baseline activity.

Advanced Research Questions

Q. How do substituent positions (meta vs. para) on the aryl ring influence this compound’s bioactivity and crystallinity?

- Methodological Answer : Meta-substituted derivatives (e.g., 3,5-dimethyl) often enhance steric stability and electron-withdrawing effects, as shown in trichloro-acetamide crystallography studies. Compare synthetic analogs with para-substituents via SCXRD (lattice constants, space groups) and DFT calculations (electron density maps). Meta-substituents may reduce torsional strain, favoring planar amide conformations and stronger intermolecular interactions .

Q. What mechanistic insights exist for its potential inhibition of electron transport chains?

- Methodological Answer : If PET inhibition is observed, perform fluorescence quenching assays (e.g., chlorophyll a fluorescence decay kinetics) to identify photosystem II (PSII) targeting. Competitive binding studies with plastoquinone analogs (e.g., at the Q site) and molecular docking (using PSII D1 protein models) can elucidate binding modes. Lipophilicity (logP) optimization, guided by Hansch analysis, may improve activity, as seen in hydroxynaphthalene-carboxamides .

Q. How can computational modeling resolve contradictions in solubility and stability data?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water/ethanol) predict solubility trends. Pair with experimental pH-solubility profiles (USP shake-flask method) and thermal stability assays (TGA/DSC). For example, discrepancies in ethanol vs. aqueous solubility may arise from polymorphic forms, detectable via PXRD .

Q. What strategies address conflicting crystallographic data between this compound and its analogs?

- Methodological Answer : Cross-validate using high-resolution SCXRD (≤0.8 Å) and Hirshfeld surface analysis to distinguish packing motifs. For instance, asymmetric unit variations (e.g., Z’ = 1 vs. 2) in related trichloro-acetamides highlight substituent-dependent lattice distortions. Redundant refinement (SHELXL) and twinning detection (R analysis) mitigate data quality issues .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrochloride hydrolysis.

- Characterization : Include -NMR for piperazine ring confirmation (δ 45–55 ppm for CHN).

- Biological Assays : Use spinach chloroplasts within 4 hours of isolation to maintain PSII integrity .

- Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking, and Mercury for crystal packing visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.